molecular formula C11H15ClFNO B13191301 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13191301
M. Wt: 231.69 g/mol
InChI Key: KKOYSBQQEZJXQG-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol is an organic compound that features a combination of chloro, fluoro, and amino functional groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-one.

    Reduction: Formation of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butane.

    Substitution: Formation of 2-{[(3-Azido-4-fluorophenyl)methyl]amino}butan-1-ol.

Scientific Research Applications

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15ClFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3

InChI Key

KKOYSBQQEZJXQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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